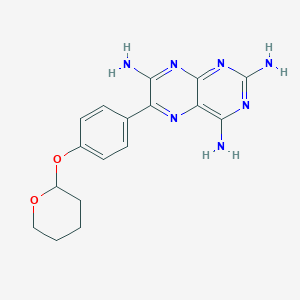

4-O-Tetrahydropyranyl Triamterene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 4-O-Tetrahydropyranyl Triamterene involves several steps, typically starting with the preparation of the pteridine core followed by the introduction of the oxan-2-yloxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

化学反应分析

4-O-Tetrahydropyranyl Triamterene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

科学研究应用

Chemical Applications

4-O-Tetrahydropyranyl Triamterene serves as a valuable reagent in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

- Oxidation and Reduction : The compound can undergo oxidation using agents like hydrogen peroxide and reduction with sodium borohydride, making it versatile for synthetic pathways.

- Substitution Reactions : It can engage in nucleophilic and electrophilic substitutions, which are fundamental in developing new chemical entities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced products |

| Nucleophilic Substitution | Various nucleophiles | Substituted compounds |

Biological Applications

In the biological realm, this compound has been investigated for its potential therapeutic uses. Notably, it has been studied as an anticancer agent.

Case Study: Intravesical Chemotherapy

A comparative study evaluated the efficacy of 4-O-Tetrahydropyranyl Adriamycin (THP) against traditional Adriamycin for treating superficial bladder tumors. Results indicated that THP was absorbed more rapidly by tumor cells, achieving a concentration approximately 1.9 times higher than that of Adriamycin within the same timeframe. This pharmacokinetic advantage suggests THP could be a promising candidate for intravesical chemotherapy due to its rapid uptake and minimal systemic absorption .

Medical Applications

The compound has been explored for its potential in treating various cancers and other medical conditions:

- Antitumor Activity : Clinical studies have shown that THP exhibits a comparable response spectrum to various tumors with significantly lower toxicity than conventional anthracycline drugs .

- Cardiovascular Applications : Research indicates that compounds similar to this compound may serve as kinase inhibitors, which could be beneficial in treating vascular abnormalities and cardiac diseases .

Table 2: Medical Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Antitumor Efficacy | Comparable responses with low toxicity |

| Pharmacokinetics | Rapid uptake by tumor cells |

| Cardiovascular Disease Treatment | Potential as a kinase inhibitor |

Industrial Applications

In industry, this compound's properties make it useful for developing new materials and technologies. Its role as a protecting group in organic synthesis allows chemists to stabilize reactive functional groups during multi-step synthesis processes .

作用机制

The mechanism by which 4-O-Tetrahydropyranyl Triamterene exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate enzyme activity, protein functions, and cellular processes, leading to various biological effects.

相似化合物的比较

Similar compounds to 4-O-Tetrahydropyranyl Triamterene include other pteridine derivatives and oxan-2-yloxyphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique combination of the pteridine core and oxan-2-yloxyphenyl group in this compound makes it distinct and valuable for specific research applications.

生物活性

4-O-Tetrahydropyranyl Triamterene, a derivative of the diuretic agent triamterene, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a tetrahydropyranyl group to the triamterene structure. This modification may influence its solubility, stability, and interaction with biological targets. The compound's chemical formula is C14H18N4O, and it exhibits properties typical of weak bases with a pKa around 6.2 .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of epithelial sodium channels (ENaC). This action is crucial for its diuretic effect, as blocking ENaC leads to decreased sodium reabsorption in the kidneys, promoting diuresis. The compound has been shown to block rENaC in a voltage-dependent manner, with IC50 values indicating its potency at various pH levels:

| pH Level | IC50 (µM) |

|---|---|

| 6.5 | 1 |

| 7.5 | 5 |

| 8.5 | 17 |

These results suggest that the efficacy of this compound as a diuretic may vary significantly with changes in extracellular pH .

Diuretic Effects

As a diuretic, this compound is primarily used to manage conditions such as hypertension and edema. Its ability to promote sodium excretion while sparing potassium makes it particularly valuable in clinical settings where potassium-sparing agents are required .

Anticancer Potential

Recent studies have explored the potential anticancer properties of this compound. For instance, comparative investigations have suggested that derivatives of triamterene may enhance the efficacy of chemotherapeutic agents like adriamycin when used in intravesical therapies for superficial bladder tumors . The mechanism appears to involve modulation of cellular pathways that affect tumor growth and survival.

Case Studies

A notable case study involved the use of this compound in combination with established chemotherapeutics. Researchers observed improved outcomes in patients receiving this compound alongside traditional treatments, indicating potential synergistic effects that warrant further investigation .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it undergoes extensive metabolism, with significant first-pass effects influencing its bioavailability. The primary metabolite, OH-TA-ester, retains pharmacological activity and contributes to the overall therapeutic profile of the compound .

属性

IUPAC Name |

6-[4-(oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c18-14-12(21-13-15(19)23-17(20)24-16(13)22-14)9-4-6-10(7-5-9)26-11-3-1-2-8-25-11/h4-7,11H,1-3,8H2,(H6,18,19,20,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXWYZDAJBZSIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。